5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry due to its structural properties and potential biological activities. This compound is characterized by the molecular formula and a molecular weight of 295.34 g/mol. It belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse pharmacological profiles, including anti-inflammatory and anticancer activities .
The compound is classified under heterocyclic compounds, specifically as a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are recognized for their ability to interact with various biological targets, making them valuable in drug discovery and development. The synthesis and structural characterization of this compound have been documented in several scientific articles and databases, highlighting its relevance in ongoing research .
The synthesis of 5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
This multi-step process allows for the precise control over the final structure of the compound, enabling variations that can enhance its biological activity .
5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological efficacy in research applications .
The mechanism of action for 5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound is known to inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This inhibition can lead to downstream effects in various biochemical pathways relevant to inflammation and cancer progression .
The compound exhibits several notable physical properties:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in biological systems and during synthesis .
5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several applications in scientific research:
These applications underscore the compound's versatility and importance in both medicinal chemistry and material science research .
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in modern drug discovery, characterized by a bicyclic 6-5 fused ring structure with nitrogen atoms at positions 1, 3, 5, and 7. This electron-deficient π-system demonstrates remarkable versatility in medicinal chemistry applications, particularly as kinase inhibitors and enzyme modulators [5] [7]. The specific derivative 5,7-dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 440627-38-3) exemplifies strategic molecular design, where the core provides both planar rigidity for target engagement and multiple sites for functionalization [1]. The framework's electronic distribution facilitates π-π stacking interactions with protein aromatic residues while the nitrogen atoms serve as hydrogen bond acceptors – crucial features for biological activity. The molecular formula C₁₇H₁₇N₃O₂ (MW: 295.34 g/mol) balances lipophilicity and polarity, enabling membrane permeability while retaining sufficient aqueous solubility for biological evaluation [1] [6]. This core stability is evidenced by its persistence under various synthetic conditions and its adoption in pharmaceutical patents targeting metabolic diseases [7].
Table 1: Core Molecular Characteristics of 5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 440627-38-3 | [1] |
Molecular Formula | C₁₇H₁₇N₃O₂ | [1] [6] |
Molecular Weight | 295.34 g/mol | [1] [6] |
Canonical SMILES | Cc1ccc(Cc2c(C)nc3c(C(=O)O)cnn3c2C)cc1 | [1] |
InChI Key | OMSILRKQITZRJJ-UHFFFAOYSA-N | [1] |
Strategic substituent positioning on the pyrazolo[1,5-a]pyrimidine core critically determines biological target specificity and binding affinity. The 4-methylbenzyl group at position 6 introduces a hydrophobic domain that enhances interactions with enzyme allosteric pockets. This lipophilic moiety (logP contribution ≈3.2) promotes van der Waals contacts with non-polar residues while the para-methyl group prevents π-stacking collapse through steric modulation, maintaining optimal orientation for binding [4] [6]. Computational studies indicate the methylbenzyl group adopts a 35° dihedral angle relative to the core plane, enabling deep penetration into hydrophobic protein cavities inaccessible to smaller substituents [8].
Conversely, the carboxylic acid at position 3 serves as a polar anchor point, enabling critical ionic and hydrogen-bonding interactions with catalytic residues. This moiety (pKₐ ≈4.2) exists predominantly in deprotonated form at physiological pH, facilitating electrostatic complementarity with basic amino acids like arginine or lysine in target proteins [4]. The acid group's strategic placement adjacent to the electron-withdrawing pyrimidine nitrogen enhances its hydrogen-bond accepting capacity, creating a bifunctional recognition element. Molecular docking analyses of stearoyl-CoA desaturase (SCD) inhibitors reveal the carboxylic acid forms salt bridges within 2.8Å of His232 and water-mediated hydrogen bonds with Tyr157, explaining its crucial role in enzymatic inhibition [7].
Table 2: Functional Group Contributions to Molecular Properties
Substituent | Position | Key Interactions | Effect on Properties |
---|---|---|---|
4-Methylbenzyl | C6 | Hydrophobic packing, CH-π interactions | ↑ Lipophilicity (cLogP +2.1) |
Carboxylic Acid | C3 | Salt bridges, H-bonding, electrostatic interactions | ↓ logD₇.₄ (-1.3 vs ester), ↑ solubility |
5,7-Dimethyl Groups | C5,C7 | Steric blocking, electron donation, metabolic shielding | ↑ Metabolic stability, ↑ electron density |
Substituent regiochemistry profoundly influences the biochemical activity of pyrazolo[1,5-a]pyrimidine derivatives. The para-substituted isomer (5,7-dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid; CAS 440627-38-3) demonstrates superior target binding compared to its meta- and ortho-counterparts in SCD inhibition assays. This advantage stems from the linear arrangement of the para-methylbenzyl group, which optimizes hydrophobic contact surface area with enzyme pockets [3] [7]. The meta-isomer (5,7-dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid; CAS 656817-41-3) exhibits reduced potency (IC₅₀ values 2.3-fold higher) due to steric misalignment in the binding cavity [3]. Ortho-substituted analogs face severe activity limitations from steric hindrance, with molecular modeling showing unfavorable dihedral angles (>60°) that disrupt planar binding orientation [7].
Crystallographic comparisons reveal the para-substituent maintains an optimal 4.9Å distance between the methyl group and the carboxylic acid oxygen, matching receptor topology. Conversely, the meta-configuration reduces this critical distance to 3.7Å, inducing suboptimal hydrophobic contacts. Commercial availability further highlights the preference for the para-isomer, with suppliers consistently stocking the 4-methylbenzyl derivative at competitive pricing ($270/500mg) versus limited availability of the meta-isomer [4] [6]. Synthetic accessibility also favors the para-derivative, achieved in fewer steps with higher yields (88-96% under MW irradiation) compared to ortho/meta analogs requiring elaborate protection-deprotection strategies [1] [7].
Table 3: Regioisomeric Comparison of Substituted Benzyl Derivatives
Property | 4-Methylbenzyl Isomer (para) | 3-Methylbenzyl Isomer (meta) |
---|---|---|
CAS Number | 440627-38-3 [1] | 656817-41-3 [3] |
Commercial Availability | Multiple suppliers (e.g., Fluorochem, SCBT) [1] [6] | Limited suppliers (BLD Pharm) [3] |
Molecular Weight | 295.34 g/mol [1] [6] | 295.34 g/mol [3] |
SCD1 Inhibition (IC₅₀) | 42 nM [7] | 97 nM [7] |
Synthetic Yield | 88-96% (MW-assisted) [1] | 72-85% (reflux) [3] |
Price (500mg) | $270 [6] | Not listed |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0